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Compound of Interest

Compound Name: 2'-Oxo Ifosfamide-d4

CAS No.: 1329497-14-4

Cat. No.: B588895

Get Quote

Executive Summary & Chemical Identity
2'-Oxo Ifosfamide (also known as 3-chloroacetyl-ifosfamide) represents a specific oxidative

metabolite of the chemotherapy prodrug Ifosfamide. Unlike the bioactivation pathway (4-

hydroxylation) or the neurotoxic dechloroethylation pathway, the formation of 2'-Oxo Ifosfamide

represents a direct deactivation route via side-chain oxidation.

For accurate pharmacokinetic (PK) profiling, particularly in complex matrices like human

plasma or urine, a Stable Isotope Labeled (SIL) internal standard (e.g., 2'-Oxo Ifosfamide-d4
or -13C) is required to compensate for the significant matrix effects and ionization suppression

observed in LC-MS/MS analysis of oxazaphosphorines.
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Feature Description

Common Name 2'-Oxo Ifosfamide

Systematic Name
2-chloro-1-[2-(2-chloroethylamino)-2-oxo-

1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone

CAS Number 119670-13-2 (Unlabeled)

Molecular Formula C₇H₁₃Cl₂N₂O₃P (Unlabeled: MW 275.07 g/mol )

Structural Change

Oxidation of the N3-chloroethyl group (-

CH₂CH₂Cl) to a chloroacetyl group (-

C(=O)CH₂Cl).[1][2]

SIL Analog

2'-Oxo Ifosfamide-d4 (Recommended:

Deuterium labeling on the intact chloroethyl side

chain or the oxazaphosphorine ring to prevent

back-exchange).

Metabolic Context & Rationale
Understanding the placement of 2'-Oxo Ifosfamide in the metabolic landscape is vital for

interpreting PK data. Ifosfamide is a prodrug requiring hepatic activation.

Metabolic Pathway Diagram
The following diagram illustrates the competing pathways: Activation (4-OH), Neurotoxicity

(Dechloroethylation), and Deactivation (2'-Oxo formation).
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Caption: Ifosfamide metabolic divergence. 2'-Oxo Ifosfamide represents a direct oxidation of

the side chain, distinct from the dechloroethylation pathway that generates neurotoxic

chloroacetaldehyde.

Sourcing & Synthesis Strategy
Commercially available SIL 2'-Oxo Ifosfamide is rare compared to the parent drug.

Researchers often face a "Make vs. Buy" decision.

Option A: Custom Synthesis (The Gold Standard)
To generate 2'-Oxo Ifosfamide-d4, a custom synthesis approach is recommended starting

from Ifosfamide-d4.

Starting Material: Ifosfamide-d4 (Deuterium typically on the ring or the stable chloroethyl

arm).

Oxidation: Selective oxidation of the N3-chloroethyl side chain using Ruthenium Tetroxide

(RuO₄) or a Jones Oxidation protocol controlled to prevent ring opening.

Purification: Silica gel chromatography to separate the 2'-Oxo analog from the 4-Keto

impurities.

Option B: Surrogate Internal Standard (The Silver
Standard)
If the specific SIL metabolite is unavailable, Ifosfamide-d4 is often used as a surrogate.

Risk: Ifosfamide-d4 and 2'-Oxo Ifosfamide have different retention times and pKa values

(due to the amide functionality in 2'-Oxo).

Mitigation: You must demonstrate during validation that matrix effects (ion

suppression/enhancement) at the retention time of 2'-Oxo Ifosfamide are equivalent to those

at the retention time of Ifosfamide-d4.
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Analytical Protocol: LC-MS/MS Quantification
This protocol assumes the use of a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+

or Waters Xevo TQ-S) coupled to UHPLC.

Sample Preparation (Protein Precipitation)
Solid Phase Extraction (SPE) is cleaner, but Protein Precipitation (PPT) is sufficient for this

analyte and maximizes recovery of the polar metabolite.

Aliquot: 50 µL Human Plasma.

Spike: Add 10 µL of SIL-Internal Standard Working Solution (100 ng/mL 2'-Oxo Ifosfamide-
d4 in MeOH).

Precipitate: Add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

Vortex/Centrifuge: Vortex 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

Dilution: Transfer supernatant and dilute 1:1 with Water (to match initial mobile phase).

Chromatographic Conditions
The 2'-Oxo metabolite is more polar than Ifosfamide due to the carbonyl oxygen.

Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) — Selected for

retention of polar metabolites.

Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.

Gradient:

0.0 min: 5% B

1.0 min: 5% B
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4.0 min: 95% B

5.0 min: 95% B

5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)
Since 2'-Oxo Ifosfamide is an amide, it protonates less readily than the amine parent, but still

forms [M+H]⁺ in ESI Positive mode.

Analyte
Precursor
(m/z)

Product
(m/z)

Cone
Voltage (V)

Collision
Energy (eV)

Rationale

2'-Oxo

Ifosfamide
275.1 92.0 30 25

Characteristic

aziridinium

ring fragment.

2'-Oxo

Ifosfamide
275.1 239.0 30 18

Loss of HCl

(Confirmation

transition).

SIL-2'-Oxo

Ifosfamide-d4
279.1 96.0 30 25

Matches d4-

labeling on

the ring.

Note: If using Ifosfamide-d4 as a surrogate, monitor 265.1 → 158.1 (or similar) at the

Ifosfamide retention time.

Method Validation Criteria
To ensure the reference standard is performing correctly, the following validation parameters

must be met (per FDA/EMA Bioanalytical Guidelines):
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Parameter Acceptance Criteria Experimental Check

Selectivity
No interfering peaks >20% of

LLOQ area in 6 blank lots.

Inject blank plasma from 6

donors.

Linearity
r² > 0.995; Back-calculated

standards within ±15%.
Range: 5.0 – 5000 ng/mL.

Precision & Accuracy
CV% and Bias within ±15%

(±20% at LLOQ).

Run QC Low, Mid, High in

quintuplicate.

Matrix Factor (MF)
IS-normalized MF should be

close to 1.0 (0.85–1.15).

Compare analyte response in

post-extracted spike vs. neat

solution.

Isotopic Contribution

The SIL standard must not

contribute >20% to the analyte

LLOQ signal.

Inject pure SIL standard and

monitor the unlabeled

transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

2. isotope.com [isotope.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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